molecular formula C13H10ClN3 B2750975 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1338681-94-9

4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2750975
CAS No.: 1338681-94-9
M. Wt: 243.69
InChI Key: GEKHDSRFXPRKMI-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound with a molecular formula of C14H10ClN3O. It is known for its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 4-chloro and 4-methylphenyl group.

Preparation Methods

The synthesis of 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrazolo[1,5-a]pyrazine derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with various cellular components. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in cellular proliferation and signaling .

Comparison with Similar Compounds

4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)11-8-12-13(14)15-6-7-17(12)16-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKHDSRFXPRKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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